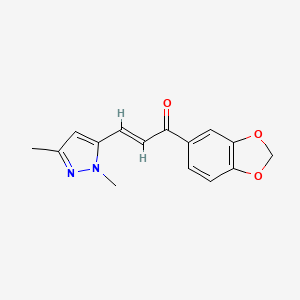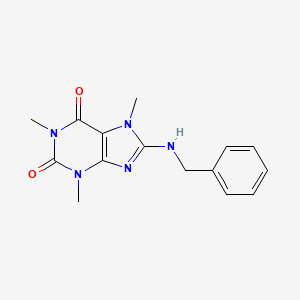
1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one, also known as propyphenazone, is a synthetic compound that belongs to the class of pyrazolones. It has been widely used in scientific research due to its diverse biological and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene is not fully understood. However, it is believed to act by inhibiting the synthesis of prostaglandins, which are involved in the regulation of pain, fever, and inflammation. It may also act by blocking the transmission of pain signals in the central nervous system.
Biochemical and Physiological Effects:
Propyphenazone has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce pain and fever in animal models. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has been shown to have anticonvulsant and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
Propyphenazone has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its biological and physiological effects are well documented. However, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has some limitations. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has been shown to have some toxicity in high doses, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene. One area of interest is the development of new drugs based on the structure of 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene. Another area of interest is the investigation of the molecular mechanisms underlying its biological and physiological effects. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene in various applications.
Méthodes De Synthèse
Propyphenazone can be synthesized by the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 1,3-benzodioxole-5-carboxaldehyde and 1,3-dimethyl-5-pyrazolone in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
Propyphenazone has been extensively studied in scientific research due to its diverse biological and physiological effects. It has been used as an analgesic, antipyretic, and anti-inflammatory agent. It has also been shown to have anticonvulsant and sedative effects. Furthermore, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has been used as a model compound for the development of new drugs with similar biological activities.
Propriétés
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-7-12(17(2)16-10)4-5-13(18)11-3-6-14-15(8-11)20-9-19-14/h3-8H,9H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWVVYIXGSKQU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5498516.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5498523.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5498526.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5498541.png)

![2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxo-1-(3-pyridinyl)ethanone](/img/structure/B5498572.png)
![2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5498576.png)
![5-[(4-methyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5498584.png)
![N-cyclopropyl-1'-[(5-fluoropyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498588.png)
![1-tert-butyl-4-{[methyl(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-2-pyrrolidinone](/img/structure/B5498602.png)
![N-cyclopropyl-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498607.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498615.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide](/img/structure/B5498631.png)
![2-{[(dimethylamino)methylene]amino}-3-thiophenecarboxamide](/img/structure/B5498636.png)